(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone
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Overview
Description
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)-, also known as bis(4-methylphenyl)phosphinyl-methanone, is an organic compound with the molecular formula C24H25O2P. This compound is characterized by its unique structure, which includes both methylphenyl and trimethylphenyl groups attached to a methanone core. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 2-methylphenyl and 2,4,6-trimethylphenyl groups with a suitable methanone precursor. One common method involves the use of diphenylphosphine oxide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is typically carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reactants and the use of high-purity solvents to ensure the quality of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired compound is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. It can also interact with enzymes and other proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Similar in structure but with different substituents on the phenyl rings.
Benzophenone derivatives: Share the methanone core but differ in the attached phenyl groups.
Uniqueness
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is unique due to its specific combination of methylphenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
1024-64-2 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(2-methylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-11-9-13(3)16(14(4)10-11)17(18)15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI Key |
JOOQHQOBMYMPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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